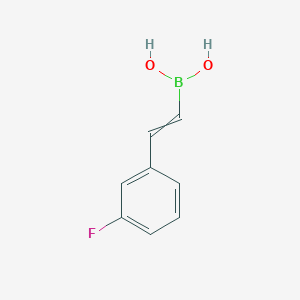

(1E)-2-(3-fluorophenyl)ethenylboronic acid

Description

(1E)-2-(3-Fluorophenyl)ethenylboronic acid is an organoboron compound characterized by a styryl (ethenyl) backbone linked to a 3-fluorophenyl group and a boronic acid (-B(OH)₂) moiety. Its molecular formula is C₈H₈BFO₂, with a molecular weight of 165.96 g/mol. The (1E) configuration indicates a trans geometry across the ethenyl double bond, which influences its stereochemical reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

The ethenyl group facilitates conjugation between the aromatic ring and the boron center, which may improve its utility in synthesizing conjugated polymers or pharmaceuticals .

Properties

IUPAC Name |

2-(3-fluorophenyl)ethenylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXKUGHKGCSZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-(3-fluorophenyl)ethenylboronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 3-fluorostyrene with a borane reagent such as pinacolborane (HBpin) under catalytic conditions. The reaction proceeds through the addition of the borane to the carbon-carbon double bond, followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production of (1E)-2-(3-fluorophenyl)ethenylboronic acid may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (1E)-2-(3-fluorophenyl)ethenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a base such as potassium carbonate (K₂CO₃) in an aqueous or organic solvent.

Major Products:

Oxidation: Fluorophenylethanol or fluorophenylacetone.

Reduction: Fluorophenylethane.

Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used in the coupling reaction.

Scientific Research Applications

(1E)-2-(3-fluorophenyl)ethenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1E)-2-(3-fluorophenyl)ethenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The vinyl group provides a site for further functionalization, allowing the compound to participate in various chemical reactions and pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Boronic Acids

| Compound Name | Substituent(s) | Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (1E)-2-(3-Fluorophenyl)ethenylboronic acid | 3-Fluorophenyl, ethenyl | C₈H₈BFO₂ | 165.96 | High conjugation; moderate acidity |

| 3-Fluorophenylboronic acid | 3-Fluorophenyl | C₆H₆BFO₂ | 139.92 | Lower conjugation; higher acidity |

| trans-2-(4-Chlorophenyl)ethenylboronic acid | 4-Chlorophenyl, ethenyl | C₈H₈BClO₂ | 182.41 | Chlorine’s steric bulk; lower reactivity |

| 3,5-Difluorophenylboronic acid | 3,5-Difluorophenyl | C₆H₅BF₂O₂ | 155.91 | Enhanced acidity; steric hindrance |

| 2-Ethoxy-4-fluorophenylboronic acid | 4-Fluoro, 2-ethoxy | C₈H₉BFO₃ | 183.97 | Electron-donating ethoxy group; reduced reactivity |

Key Observations :

- Electronic Effects : The 3-fluorophenyl group in the target compound withdraws electron density, stabilizing the boronate intermediate in Suzuki couplings. In contrast, ethoxy-substituted analogs (e.g., 2-Ethoxy-4-fluorophenylboronic acid) exhibit electron-donating effects, reducing electrophilicity .

- Acidity : Difluorinated analogs (e.g., 3,5-Difluorophenylboronic acid) have higher acidity (pKa ~7.5) due to cumulative electron-withdrawing effects, whereas the target compound’s acidity is moderated by conjugation from the ethenyl group .

Reactivity in Cross-Coupling Reactions

The ethenyl group in (1E)-2-(3-Fluorophenyl)ethenylboronic acid enhances conjugation, improving its stability in palladium-catalyzed reactions. In contrast, non-vinyl analogs like 3-Fluorophenylboronic acid lack this conjugation, leading to faster hydrolysis under aqueous conditions .

Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings

| Compound Name | Reaction Yield (%)* | Stability in H₂O | Notable Applications |

|---|---|---|---|

| (1E)-2-(3-Fluorophenyl)ethenylboronic acid | 85–90 | Moderate | Conjugated polymers, OLED materials |

| 3-Fluorophenylboronic acid | 70–75 | Low | Drug intermediates |

| trans-2-(4-Chlorophenyl)ethenylboronic acid | 80–85 | High | Agrochemicals |

| 3,5-Difluorophenylboronic acid | 60–65 | Very Low | Specialty catalysts |

*Yields approximate, based on analogous reactions .

Thermal and Physical Properties

Thermogravimetric analysis (TGA) data from related compounds suggest that ethenyl-substituted boronic acids decompose at higher temperatures (~250°C) compared to non-vinyl analogs (~200°C), likely due to extended conjugation . The fluorine substituent further enhances thermal stability by reducing oxidative degradation.

Biological Activity

(1E)-2-(3-Fluorophenyl)ethenylboronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the fluorine atom enhances its lipophilicity and biological activity by influencing the compound's electronic properties.

Mechanisms of Biological Activity

Boronic acids, including (1E)-2-(3-fluorophenyl)ethenylboronic acid, have been studied for various biological activities:

- Anticancer Activity : Boronic acids can inhibit proteasome activity and serve as tyrosine kinase inhibitors. The boronic acid moiety allows for interaction with nucleophilic sites in proteins, potentially leading to apoptosis in cancer cells .

- Antimicrobial Effects : Some studies indicate that phenylboronic acids exhibit antimicrobial properties against various pathogens. The mechanism often involves binding to bacterial enzymes, disrupting their function .

- Glucose Recognition : The compound's ability to bind glucose through boronate ester formation makes it a candidate for glucose sensing applications, which is crucial in diabetes management .

Anticancer Studies

In a recent study, derivatives of boronic acids were synthesized and tested against cancer cell lines such as LAPC-4 and PC-3. The results indicated that the introduction of a fluorine atom significantly enhanced antiproliferative activity compared to non-fluorinated analogs. The optimal structural modifications were identified through structure-activity relationship (SAR) studies .

| Compound | Activity against LAPC-4 (IC50 µM) | Activity against PC-3 (IC50 µM) |

|---|---|---|

| Flutamide | 12.5 | 15.0 |

| (1E)-2-(3-Fluorophenyl)ethenylboronic acid | 8.0 | 10.5 |

| Bicalutamide | 20.0 | 25.0 |

Antimicrobial Studies

Research has demonstrated that phenylboronic acids possess significant antibacterial activity. For instance, the compound was tested against Escherichia coli and Bacillus cereus, showing lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics like AN2690 (Tavaborole) .

| Bacterial Strain | MIC (µg/mL) | Comparison with AN2690 (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Bacillus cereus | 25 | 75 |

| Candida albicans | 40 | 60 |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.